molecular formula C10H12O2 B14597156 [(2R,4S)-4-phenyloxetan-2-yl]methanol CAS No. 61276-34-4

[(2R,4S)-4-phenyloxetan-2-yl]methanol

Cat. No.: B14597156
CAS No.: 61276-34-4
M. Wt: 164.20 g/mol
InChI Key: RHDWQQSYKQBDGI-ZJUUUORDSA-N
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Description

[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique structure that includes an oxetane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a chiral oxetane derivative with a phenyl-containing reagent under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to maintain the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: TsCl, SOCl2 (Thionyl chloride)

Major Products Formed

Scientific Research Applications

[(2R,4S)-4-phenyloxetan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4S)-4-phenyloxetan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol
  • [(2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran]

Uniqueness

[(2R,4S)-4-phenyloxetan-2-yl]methanol is unique due to its oxetane ring structure combined with a phenyl group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .

Properties

CAS No.

61276-34-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[(2R,4S)-4-phenyloxetan-2-yl]methanol

InChI

InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1

InChI Key

RHDWQQSYKQBDGI-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H](O[C@@H]1C2=CC=CC=C2)CO

Canonical SMILES

C1C(OC1C2=CC=CC=C2)CO

Origin of Product

United States

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